2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide is an organic compound with a complex structure, featuring a brominated phenyl ring and a cyclopropylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide typically involves multiple steps. One common route starts with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(4-bromo-2-methylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is treated with cyclopropylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and the cyclopropylmethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: A precursor in the synthesis of the target compound.
2-bromo-4-methylpropiophenone: Another brominated phenyl compound with different applications.
4-bromo-2-methyl-3-butyn-2-ol: A structurally related compound with distinct chemical properties.
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(cyclopropylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-6-11(14)4-5-12(9)17-8-13(16)15-7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYXGFKIRKHTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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